molecular formula C17H26N2OS2 B2761807 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one CAS No. 1448067-03-5

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2761807
CAS No.: 1448067-03-5
M. Wt: 338.53
InChI Key: VSTOTXAZZKIVCO-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C17H26N2OS2 and its molecular weight is 338.53. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has been utilized as a starting material in alkylation and ring closure reactions. This approach generates a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various ring systems like pyrazolines and pyridines, indicating the versatility of similar compounds in synthetic organic chemistry (G. Roman, 2013).

Enantioselective Reduction for Antidepressant Synthesis

Chiral 3-(dimethylamino)-1-phenylpropan-1-ol and its derivatives, obtained through the enantioselective reduction of similar ketones, serve as important intermediates in the synthesis of antidepressants. This showcases the pharmaceutical relevance of manipulating the structural framework of compounds akin to "1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one" (Dalong Zhang et al., 2015).

Antimicrobial and Antifungal Applications

Compounds derived from similar structures have been synthesized and evaluated for their antibacterial and antifungal activities. The development of N, N-dimethylaniline containing pyrazole derivatives from reactions involving chalcones underlines the potential of these compounds in developing new antimicrobial agents (Deepak Swarnkar et al., 2014).

Nonlinear Optical Properties

The investigation into the third-order nonlinear optical properties of compounds like 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one reveals significant potential for optical device applications. This includes a switchover from saturable absorption to reverse saturable absorption, highlighting the relevance of similar compounds in materials science for optical limiters (K. Rahulan et al., 2014).

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS2/c1-18(2)13-15-14-21-11-6-10-19(15)17(20)9-12-22-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOTXAZZKIVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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